Acetic acid, 2-methoxy-, butyl ester
Overview
Description
Butyl methoxyacetate, also known as butyl 2-methoxyacetate, is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as methoxy-acetic acid butyl ester and acetic acid, methoxy-, butyl ester .
Synthesis Analysis
The synthesis of butyl methoxyacetate involves the reaction of 2-Methoxyacetic acid with Butanol . The synthesis process was documented in Suomen Kemistilehti B, 1947 .Molecular Structure Analysis
The molecular structure of butyl methoxyacetate consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 146.18400 . The exact mass is 146.09400 .Scientific Research Applications
Environmental Applications
Butyl methoxyacetate, as a chemical entity, has been studied in various environmental applications. One notable study focuses on the degradation pathways of methyl tert-butyl ether (MTBE) in aqueous solutions using the UV/H2O2 process. This process leads to the generation of several byproducts, including tert-butyl formate (TBF), methyl acetate, and others, highlighting the complex chemical interactions and potential environmental impact of these substances (Stefan, Mack, & Bolton, 2000).
Synthesis and Chemical Properties
In the realm of synthetic chemistry, butyl methoxyacetate-related compounds have been utilized in various processes. For instance, the synthesis of jenamidines A1/A2 involves the addition of the enolate of tert-butyl acetate to cyanamide methyl ester, followed by a series of chemical reactions, demonstrating the versatility of these compounds in synthetic pathways (Snider & Duvall, 2005). Additionally, the synthesis and properties of ammonium ionic liquids with cyclohexyl substituent have been explored, where various acetates, including 2-methoxyacetates, are assessed for their ability to dissolve cellulose. This highlights the utility of these compounds in industrial applications, such as in the dissolution of cellulose for various manufacturing processes (Pernak et al., 2012).
Pharmacology and Biochemistry
In pharmacological research, the metabolic pathways of various chemicals, including those related to butyl methoxyacetate, have been studied to understand their biological effects and potential therapeutic applications. For example, the metabolism of nabumetone, a drug containing a methoxyacetate-related compound, has been extensively studied in various species, including humans. This research provides insights into the drug's metabolic fate and its conversion to pharmacologically active compounds (Haddock et al., 1984).
Mechanism of Action
Target of Action
Butyl 2-methoxyacetate, also known as Butyl methoxyacetate, is primarily used as a solvent in the polymerization of acrylate monomers . It can also be used as a polymerization initiator to initiate the polymerization of acrylic acid, methacrylic acid, and acrylonitrile .
Mode of Action
Butyl 2-methoxyacetate has an acidic nature and reacts with inorganic salts such as sodium hydroxide or potassium hydroxide . This reaction produces an organic salt, which can be isolated by crystallization . The hydrocarbon group on butyl 2-methoxyacetate makes it useful for extraction of lipids from natural sources .
Biochemical Pathways
A study on escherichia coli showed that a modified clostridium coa-dependent butanol production pathway was used to synthesize butanol, which was then condensed with acetyl-coa through an alcohol acetyltransferase .
Result of Action
The primary result of Butyl 2-methoxyacetate’s action is the production of organic salts and the extraction of lipids from natural sources . In the context of biochemical pathways, it can lead to the production of butanol and butyl acetate .
Action Environment
The action, efficacy, and stability of Butyl 2-methoxyacetate can be influenced by various environmental factors. For instance, its reactivity with inorganic salts suggests that its action can be influenced by the presence of these salts . .
Biochemical Analysis
Biochemical Properties
Butyl 2-methoxyacetate plays a significant role in biochemical reactions. It is used as a polymerization initiator to initiate the polymerization of acrylic acid, methacrylic acid, and acrylonitrile . It has an acidic nature and reacts with inorganic salts such as sodium hydroxide or potassium .
Cellular Effects
It is known that it can influence cell function through its role in the polymerization of acrylate monomers .
Molecular Mechanism
The molecular mechanism of Butyl 2-methoxyacetate involves its role as a polymerization initiator. It initiates the polymerization of acrylic acid, methacrylic acid, and acrylonitrile .
Metabolic Pathways
It is known to be involved in the polymerization of acrylate monomers
Properties
IUPAC Name |
butyl 2-methoxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(8)6-9-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPATTDMSUYMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337354 | |
Record name | Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-22-1 | |
Record name | Butyl 2-methoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17640-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl 2-methoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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